2-Aminothiazole-4-carboxylic acid hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves strategies that allow for the construction of the thiazole ring or the functionalization of existing thiazole cores. For instance, copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids provides a method for synthesizing benzothiazine derivatives in moderate to excellent yields through decarboxylative coupling and intramolecular hydroamination processes (Qiu et al., 2015). Additionally, the one-pot synthesis of 2-aminothiazole derivatives from β-keto esters, thiourea or selenourea, and N-bromosuccinimide under supramolecular catalysis highlights an aqueous-phase approach for constructing the thiazole ring (Narender et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-aminothiazole derivatives, including interactions and crystal packing, has been studied extensively. The crystal structure of 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate reveals insights into the molecule's conformation and intermolecular interactions, showcasing the importance of hydrogen bonding in the solid state (He et al., 2011).
Chemical Reactions and Properties
2-Aminothiazoles participate in a variety of chemical reactions, leveraging their nitrogen and sulfur atoms for nucleophilic and electrophilic interactions. The synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea illustrates the reactivity of the thiazole ring towards nucleophilic addition and cyclization reactions (Abdelaal & Bauer, 1988).
Physical Properties Analysis
The physical properties of 2-aminothiazole-4-carboxylic acid hydrobromide and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for their application in material science and organic synthesis.
Chemical Properties Analysis
2-Aminothiazole derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. Their ability to form hydrogen bonds and participate in coordination chemistry is particularly noteworthy, as seen in the preparation of molecular co-crystals of 2-aminothiazole derivatives, demonstrating the importance of proton transfer and hydrogen bonding in their chemistry (Lynch et al., 1999).
Scientific Research Applications
Plasma Persistence and Forensic Biomarker Potential
Research has explored the plasma persistence of 2-Aminothiazole-4-carboxylic acid, revealing that after intravenous injection in rats, its concentration quickly decreased within 2.5 hours but remained constant at levels significantly above endogenous levels for over 48 hours. This behavior suggests potential diagnostic and forensic value as a biomarker for cyanide exposure, contributing to evaluations in forensic science (Petrikovics et al., 2012).
Antibacterial Activity
The compound has shown promise in the field of antibacterial research. A study synthesizing related compounds demonstrated excellent antibacterial activity against both gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. Such findings underline the potential of 2-Aminothiazole-4-carboxylic acid derivatives in developing new antibiotics and addressing antibiotic resistance issues (Sakagami et al., 1991).
Diagnostic Tool for Cyanide Poisoning
Further investigation into 2-Aminothiazole-4-carboxylic acid as a biomarker for cyanide poisoning has established a sensitive method for its identification and quantification in biological samples. This research supports the compound's potential as a forensic biomarker, offering a new avenue for diagnosing cyanide poisoning (Yu et al., 2012).
Development of Dopamine Agonists
In the realm of neuropharmacology, the 2-aminothiazole moiety, a key component of 2-Aminothiazole-4-carboxylic acid, has been utilized to develop central dopamine agonists with good oral availability. Such compounds, which include the 2-aminothiazole moiety, have shown potential for treating neurological disorders like Parkinson's disease, highlighting the therapeutic applications of this chemical structure (van Vliet et al., 2000).
Organ Distribution and Detoxification Pathways
Research has also delved into the organ distribution of 2-Aminothiazole-4-carboxylic acid following cyanide exposure, noting significant increases in liver samples but not in plasma. This suggests that while the compound might not serve as an effective diagnostic biomarker for sublethal cyanide exposure in plasma, it could be valuable in post-mortem examinations for detecting cyanide exposure in the liver (Petrikovics et al., 2011).
Safety And Hazards
Future Directions
2-Aminothiazole-4-carboxylic acid is a reagent in the preparation of glycogen phosphorylase inhibitory active compounds in the treatment of diabetes . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
properties
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.BrH/c5-4-6-2(1-9-4)3(7)8;/h1H,(H2,5,6)(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRNWHJFOOMUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584513 | |
Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-4-carboxylic acid hydrobromide | |
CAS RN |
112539-08-9 | |
Record name | 2-Amino-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-thiazolecarboxylic acid hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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